molecular formula H12N3Na3O4P+3 B13354782 Sodiumammoniumphosphate

Sodiumammoniumphosphate

Cat. No.: B13354782
M. Wt: 218.06 g/mol
InChI Key: NGZJTDUCPJZWLA-UHFFFAOYSA-N
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Description

Historical Trajectories in Phosphate (B84403) Chemistry Research

The journey of phosphorus and its compounds, from the initial discovery of the element to its widespread application, marks a significant chapter in the history of chemistry. The story began around 1669 when Hennig Brandt, a German physician, first isolated phosphorus. sciencehistory.org For a considerable time, the glowing element was a chemical marvel. gutenberg.org It took nearly a century for phosphorus to be officially recognized as an element. researchgate.net

The 18th and 19th centuries witnessed a surge in the understanding of phosphate chemistry. The discovery that bones were a rich source of mineral phosphorus paved the way for its mass production. sciencehistory.orgresearchgate.net This era was marked by the crucial work of chemists who established the nature of phosphoric acid in its various forms, such as ortho-, pyro-, and metaphosphoric acids. gutenberg.org This fundamental understanding of phosphoric acid chemistry was a prerequisite for the subsequent exploration of its various salts, including the double salts like sodium ammonium (B1175870) phosphate. The development of phosphate research was often driven by the interplay between basic scientific curiosity and the quest for practical applications, particularly in agriculture, where the fertilizing properties of phosphates became evident. gutenberg.org

Academic Significance of Mixed Alkali Metal Phosphate Compounds

Mixed alkali metal phosphate compounds, which contain more than one type of alkali metal cation in their structure, are of considerable academic interest due to their diverse and often enhanced properties compared to their single-cation counterparts. These compounds are pivotal in various fields, including materials science and electrochemistry. rsc.orgrsc.org

Recent research has highlighted the potential of olivine (B12688019) phosphates with mixed alkali metals (like lithium and sodium) and mixed transition metals as effective electrocatalysts. rsc.orgrsc.org The specific combination of different alkali and transition metals can lead to superior electrocatalytic activity. rsc.orgrsc.org The presence of mixed alkali metals can influence the material's surface reactivity, which is a key factor in catalysis. rsc.org Furthermore, the study of these compounds contributes to a deeper understanding of structure-property relationships in solid-state chemistry. The ability to synthesize and characterize these complex phosphates opens up avenues for designing new materials with tailored functionalities.

Evolution of Research Methodologies Pertaining to Sodium Ammonium Phosphate

The methodologies for preparing and studying sodium ammonium phosphate have evolved significantly over time. Early methods often involved the reaction of ammonium phosphate with sodium chloride in an aqueous solution. A common laboratory-scale synthesis involves dissolving diammonium phosphate in water, followed by the addition of sodium chloride. The mixture is then heated and subsequently cooled to induce crystallization of sodium ammonium phosphate tetrahydrate. google.comwipo.int

Industrial-scale production has seen the development of more continuous and cost-effective processes. One such method utilizes wet-process phosphoric acid, which is first ammoniated and then reacted with sodium chloride under controlled conditions to crystallize the desired product. Another approach involves the neutralization of purified phosphoric acid with ammonia (B1221849) and sodium carbonate. researchcommons.org

The characterization of sodium ammonium phosphate has also advanced with the development of sophisticated analytical techniques. X-ray diffraction (XRD) is routinely used to confirm the crystalline structure and phase purity of the synthesized compound. Infrared (IR) spectroscopy helps in identifying the characteristic vibrational modes of the phosphate and ammonium ions, thus validating the chemical composition. Thermal analysis techniques, such as thermogravimetry (TGA), are employed to study the dehydration process of the tetrahydrate form and its decomposition at higher temperatures. nih.gov

Interactive Data Table: Synthesis Parameters for Sodium Ammonium Phosphate

ParameterMethod 1: Ammonium Phosphate & Sodium ChlorideMethod 2: Wet-Process Phosphoric AcidMethod 3: Neutralization of Purified Phosphoric Acid
Primary Reactants Diammonium phosphate, Sodium chlorideWet-process phosphoric acid, Ammonia, Sodium chloridePurified phosphoric acid, Ammonia, Sodium carbonate
Reaction Temperature 80–100°CVaries50°C for tetrahydrate
Crystallization Temp. -5°C to 10°C10–30°C-
Key Process Step Cooling crystallizationContinuous crystallization loopDrying at specific temperatures
Reported Yield 85–90%90–95% phosphate recovery-

Properties

Molecular Formula

H12N3Na3O4P+3

Molecular Weight

218.06 g/mol

IUPAC Name

triazanium;trisodium;phosphate

InChI

InChI=1S/3H3N.3Na.H3O4P/c;;;;;;1-5(2,3)4/h3*1H3;;;;(H3,1,2,3,4)/q;;;3*+1;

InChI Key

NGZJTDUCPJZWLA-UHFFFAOYSA-N

Canonical SMILES

[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Synthetic Routes and Methodologies for Sodium Ammonium Phosphate

Conventional Chemical Synthesis Approaches for Sodium Ammonium (B1175870) Phosphate (B84403)

Conventional synthesis methods for sodium ammonium phosphate often focus on cost-effectiveness and scalability, utilizing readily available industrial chemicals. These approaches typically involve direct reaction and precipitation from aqueous solutions.

A common route for industrial-scale production involves the use of wet-process phosphoric acid (WPA) or extraction phosphoric acid (EPA), which are derived from phosphate ores and contain various impurities. google.comresearchcommons.org To obtain sodium ammonium phosphate, this industrial-grade acid must first be purified.

The purification process often involves several steps:

Ammoniation and Precipitation of Impurities : Wet-process phosphoric acid is treated with ammonia (B1221849). google.com This neutralization step, typically raising the pH to a range of 3.5 to 6.0, causes impurities such as iron, aluminum, silicon, and fluorine to precipitate as complex phosphates or other sparingly soluble compounds. google.com These solid impurities are then removed by filtration. google.com

Chemical Precipitation : Further purification can be achieved by adding specific reagents. For instance, sodium carbonate and metasilicate (B1246114) are used to precipitate contaminants like fluoride (B91410) and sulfate. researchcommons.org Barium carbonate can also be employed to remove sulfates through the formation of insoluble barium sulfate. researchcommons.org

Once the phosphoric acid is sufficiently purified, it is reacted with a sodium source and additional ammonia to produce sodium ammonium phosphate. google.comresearchcommons.org The resulting product from these processes is often technical grade, suitable for various industrial applications. wipo.int

The core of sodium ammonium phosphate synthesis lies in the neutralization of phosphoric acid and the subsequent controlled precipitation of the desired salt. A widely used method involves the reaction between an ammonium phosphate solution and sodium chloride. wipo.int

The general process is as follows:

Reaction : Diammonium phosphate [(NH₄)₂HPO₄] is dissolved in water, and technical-grade sodium chloride is added. wipo.int The reaction is often heated to near-boiling temperatures (80–100°C) to increase the reaction rate.

pH Adjustment : The pH of the solution is a critical parameter, often adjusted to the alkaline range (e.g., pH 7 to 12) to optimize the formation and precipitation of sodium ammonium phosphate. google.com This can be achieved by adding ammonia or other alkaline substances like sodium hydroxide (B78521) or sodium carbonate. google.com

Precipitation by Cooling : The reaction mixture, or slurry, is then cooled. wipo.int Sodium ammonium hydrogen phosphate tetrahydrate (NaNH₄HPO₄·4H₂O) crystallizes out of the solution as the temperature is lowered. researchcommons.org Crystallization temperatures can range from -10°C to 40°C, with lower temperatures generally favoring a higher yield. wipo.intgoogle.com

An alternative approach starts with purified phosphoric acid, which is first partially neutralized with gaseous ammonia to form monoammonium phosphate (NH₄H₂PO₄). researchcommons.org Subsequently, sodium carbonate is added to achieve a specific Na₂O:P₂O₅ molar ratio (e.g., 0.44) before crystallization. researchcommons.orgresearchcommons.org

Parameter Condition Purpose Reference
Starting Materials Diammonium Phosphate & Sodium ChlorideCommon industrial reactants wipo.int
Reaction Temperature 80–100°CEnhance reaction kinetics
pH 7–12Optimize product formation and precipitation google.com
Crystallization Temp. -10°C to 40°CInduce precipitation of the final product wipo.intgoogle.com

The synthesis of mixed alkali metal phosphates involves incorporating different alkali metal ions, such as sodium and potassium, into a single phosphate structure. These methods often utilize high-temperature flux reactions or reactions in solution. One approach involves reacting metal salts (like nitrates or chlorides) with ammonium hydrogen monophosphate in molten alkali metal nitrate (B79036) fluxes at temperatures between 673-823 K. acs.org The composition of the final product is highly dependent on the nature of the reacting species and the reaction conditions. acs.org

Another strategy involves the neutralization of wet process phosphoric acid with a basic alkali metal salt where the ratio of alkali metal to phosphorus is greater than one. google.com This allows for the formation of mixed salts, such as a blend of monosodium and disodium (B8443419) phosphates. google.com The reactivity of mono-alkyl phosphates towards different alkali metal ions, like lithium and sodium, has also been explored to create new layered alkali metal phosphate complexes. rsc.org Research into systems like Na₂O–Li₂O–CaO–TiO₂–P₂O₅ has led to the discovery of mixed alkali phosphate solid solutions in both glassy and crystalline forms. researchgate.net

Advanced Synthetic Methodologies and Process Optimization for Sodium Ammonium Phosphate

Advanced methodologies in the synthesis of sodium ammonium phosphate are geared towards achieving higher purity, better crystal quality, and improved process efficiency.

Achieving high purity is crucial for applications beyond fertilizers, such as in the food and pharmaceutical industries. acs.org A key strategy involves a continuous process starting from wet-process phosphoric acid. google.com

The process for high-purity product involves:

Initial Purification : The wet process phosphoric acid is first ammoniated to a pH of 3.5-6.0 to precipitate a significant portion of impurities like iron and aluminum phosphates, which are then filtered off. google.com

Controlled Reaction : The purified ammonium phosphate solution is then introduced into a circulating mother liquor along with sodium chloride and additional ammonia, raising the pH to between 5.5 and 9.0. google.comscispace.com

Selective Crystallization : The liquor is cooled to a specific temperature range, typically 30°C to 60°C, to crystallize highly pure sodium ammonium hydrogenphosphate. google.comscispace.com The mother liquor, now enriched with ammonium chloride, can be further processed to recover it as a by-product. google.com

Strict control over stoichiometric ratios (NH₄⁺:Na⁺:PO₄³⁻), pH (optimally around 8.3 in aqueous solutions), and crystallization conditions is essential for synthesizing a high-purity product. Purity is often validated through techniques like acid-base titration and ion chromatography to check for trace impurities.

Parameter Condition Purpose Reference
Starting Material Wet Process Phosphoric AcidAbundant industrial feedstock google.comscispace.com
Initial pH 3.5 - 6.0Precipitation of metallic impurities google.com
Reaction pH 5.5 - 9.0Formation of pure product google.comscispace.com
Crystallization Temp. 30°C to 60°CSelective crystallization of NaNH₄HPO₄ google.comscispace.com

Optimizing the crystallization step is critical for maximizing the yield and controlling the physical properties of the final product. Key factors include cooling rate, temperature, and reactant concentrations.

Temperature Control : To achieve a better yield, the crystallization temperature should be as low as possible without freezing the slurry. google.com Cooling the reaction mixture to temperatures between -5°C and 10°C promotes more complete crystallization. wipo.int However, if the temperature is too high (e.g., above 50°C), the yield of sodium ammonium hydrogen phosphate is significantly reduced. google.com

Molar Ratio : The yield is highly dependent on the molar ratio of the reactants. For the reaction between phosphoric acid, ammonia, and sodium chloride, a molar ratio of H₃PO₄:NH₃:NaCl of 1:1.5-2.7:0.8-2.5 is recommended to maximize yield and purity. google.com

Yield Enhancement : The yield can be further increased by adding extra ammonia during the crystallization step to compensate for any losses that may have occurred during heating. google.comgoogle.com The resulting crystals can be washed with cold water or a water-miscible solvent like methanol (B129727) or ethanol (B145695) to remove residual mother liquor, further improving purity. google.com Studies have also shown that optimizing the concentration of sodium ammonium phosphate in a medium can enhance biomass and product yields in certain biotechnological applications. mdpi.com

Factor Strategy Effect Reference
Temperature Cool to low temperatures (e.g., -5°C)Increases product yield wipo.intgoogle.com
Reactant Ratio Control Na/P molar ratio (e.g., 0.8-1.2)Optimizes yield and purity google.comgoogle.com
Ammonia Addition Add ammonia during crystallizationCompensates for losses, increases yield google.comgoogle.com
Washing Wash crystals with cold water/solventRemoves impurities from crystal surface google.com

Green Chemistry Principles and Sustainable Synthesis of Sodium Ammonium Phosphate

The sustainable synthesis of sodium ammonium phosphate (NaNH₄HPO₄) is increasingly focused on aligning traditional production methods with the principles of green chemistry. This involves optimizing processes to improve efficiency, minimize waste, and utilize less hazardous or renewable feedstocks. Key advancements have centered on the valorization of industrial byproducts and impure material streams, turning potential pollutants into valuable chemical products.

Another sustainable pathway employs wet-process phosphoric acid (WPA), a cost-effective but often impure byproduct of phosphate rock processing. google.com In this continuous process, WPA is first treated with ammonia to precipitate impurities like iron, aluminum, and magnesium phosphates. google.com After filtering these solids, the clarified ammonium phosphate solution is reacted with sodium chloride. The process parameters, such as the molar ratio of ammonia to sodium chloride to phosphate and the pH, are carefully controlled to optimize the yield and purity of the final product. google.com For instance, the liquor is cooled to 30°C to 60°C to crystallize the sodium ammonium hydrogenphosphate, while the resulting filtrate can be further processed to recover ammonium chloride. google.com This method exemplifies the green principle of waste valorization by converting an industrial byproduct (WPA) into multiple useful chemicals.

Further research has explored the reaction of monoammonium phosphate with sodium carbonate. google.comresearchcommons.org One patented process focuses on reacting these materials in a vertical column at elevated temperatures (from 150°F to the boiling point) to efficiently remove the carbon dioxide byproduct while retaining ammonia in the product solution. google.com This demonstrates a focus on process intensification and designing for energy efficiency. Studies have also shown that using purified extraction phosphoric acid, after pre-neutralization with sodium carbonate, can yield sodium ammonium hydrogen phosphate tetrahydrate upon drying at 50 °C. researchcommons.org

These methodologies reflect a shift towards more circular and sustainable chemical manufacturing. By integrating waste streams, utilizing less pure feedstocks, and designing for the creation of valuable byproducts, the synthesis of sodium ammonium phosphate can be achieved with a reduced environmental footprint.

Research Findings on Sustainable Synthesis

The table below summarizes key parameters from various sustainable synthetic routes for sodium ammonium phosphate, highlighting the conditions and outcomes that align with green chemistry principles.

Synthetic RouteKey ReactantsReaction ConditionsReported Yield/RecoveryKey Green Chemistry PrincipleReference
Reaction of Diammonium Phosphate with Sodium ChlorideFertilizer-grade Diammonium Phosphate, Sodium Chloride, WaterReaction at 10-80 °C, followed by cooling crystallization at -10 to 40 °C.85–90% (Sodium Ammonium Phosphate)Use of impure feedstocks; High atom economy (valuable byproduct: ammonium chloride). google.com
Continuous Process with Wet Process Phosphoric Acid (WPA)Wet Process Phosphoric Acid, Ammonia, Sodium ChlorideInitial ammoniation of WPA to precipitate impurities. Crystallization of NaNH₄HPO₄ at 30-60 °C. pH control (5.5-9.0).Phosphate recovery of 90–95% has been reported for similar processes.Waste valorization (use of WPA); Process intensification. google.com
Reaction of Monoammonium Phosphate with Sodium CarbonateMonoammonium Phosphate, Sodium Carbonate, WaterReaction temperature from 150 °F (65.5 °C) to boiling point in a vertical column to remove CO₂.Not specified, but designed for high efficiency and purity.Design for energy efficiency; Separation and capture of byproducts. google.com
Synthesis from Purified Extraction Phosphoric AcidPurified Phosphoric Acid, Gaseous Ammonia, Sodium CarbonatePre-neutralization of monoammonium phosphate solution with sodium carbonate, followed by drying at 50 °C.Yields Sodium Ammonium Hydrogen Phosphate Tetrahydrate. Quantitative yield not specified.Use of purified industrial-grade acid. researchcommons.org

Polymorphism and Phase Transition Research of Sodium Ammonium Phosphate

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a phenomenon observed in numerous phosphate compounds. researchgate.net These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties. The transition from one polymorphic form to another, known as a phase transition, can be induced by changes in temperature, pressure, or other external conditions. researchgate.netrsc.org

In the context of sodium ammonium phosphate, research has identified thermally induced phase transitions. Studies involving the synthesis of sodium ammonium hydrogen phosphate tetrahydrate (NaNH₄HPO₄·4H₂O) have shown that this compound undergoes a transformation upon heating. researchcommons.orgresearchcommons.org Specifically, drying the tetrahydrate form at a temperature of 100°C results in its conversion to sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O). researchcommons.org This transformation involves the loss of ammonia and water molecules, leading to a new crystalline phase with a different chemical composition.

The effect of temperature on the chemical composition of the product derived from drying sodium ammonium phosphate tetrahydrate is significant. An increase in drying temperature from 50°C to 100°C leads to a substantial decrease in the nitrogen content, from approximately 5.74-5.95% down to 0.31-0.40%, indicating the release of ammonia. researchcommons.org Concurrently, the concentrations of Na₂O and P₂O₅ increase, reflecting the formation of sodium dihydrogen phosphate. researchcommons.org

Table 1: Influence of Temperature on Chemical Composition During Drying of Sodium Ammonium Phosphate Tetrahydrate

ComponentContent at 50°C (mass %)Content at 100°C (mass %)
N5.74 - 5.950.31 - 0.40
Na₂O14.53 - 14.7822.13 - 22.68
P₂O₅33.71 - 34.4350.93 - 51.79
MgO0.24 - 0.310.33 - 0.42

Data sourced from a study on the synthesis of sodium ammonium hydrogen phosphate. researchcommons.org

Electron Microscopy Techniques in Sodium Ammonium Phosphate Structural Researchrsc.org

Electron microscopy is a pivotal tool for investigating the structure of materials at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM), High-Resolution Transmission Electron Microscopy (HR-TEM), and Selected Area Electron Diffraction (SAED) provide complementary information on morphology, atomic-level structure, and crystallinity. rsc.org

Scanning Electron Microscopy (SEM) is widely used to characterize the surface topography and morphology of crystalline materials. cambridge.orgsci-hub.se In the study of sodium ammonium phosphate and related compounds, SEM is employed to establish the individuality and purity of synthesized substances. researchcommons.orgresearchcommons.org The technique provides high-resolution images of the particles, revealing their shape, size, and aggregation state. For instance, in studies of related ammonium uranyl phosphates, SEM analysis has identified well-defined, layered platelet-type crystals on the order of 10–500 µm. sci-hub.se For commercial ammonium phosphates, SEM has been used to observe particle sizes, with larger particles (up to 200 µm) attributed to the diammonium phosphate phase and smaller particles (below 50 µm) potentially related to the monoammonium phosphate phase. cambridge.org This morphological information is crucial for understanding the material's physical properties and for quality control in its synthesis.

High-Resolution Transmission Electron Microscopy (HR-TEM) offers the ability to visualize materials at the atomic scale, making it an indispensable tool for examining nanoscale structural features. rsc.orgresearchgate.net HR-TEM analysis can reveal the internal structure of crystals, including the arrangement of atomic planes. In studies of phosphate-based nanomaterials, such as hydroxyapatite (B223615) synthesized using ammonium phosphate, HR-TEM images show distinct lattice fringes. researchgate.netmdpi.com The clarity and regularity of these fringes are direct evidence of the high crystallinity and structural integrity of the nanoparticles. mdpi.com This level of detail is critical for correlating the atomic structure of a material with its macroscopic properties.

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystalline nature of a sample. By directing the electron beam onto a small, selected area of the specimen, a diffraction pattern is generated. This pattern of spots or rings is characteristic of the material's crystal structure. A pattern of sharp, distinct spots indicates a single-crystal structure, while rings are indicative of a polycrystalline or amorphous nature. dovepress.com In the analysis of various nanocrystallites, including calcium phosphate, SAED is performed to confirm that the material is crystalline and to help identify its crystal structure. dovepress.com To prevent beam-induced damage or phase changes in sensitive materials, SAED patterns are often acquired using a low-flux electron beam before more intensive HR-TEM imaging is conducted. wustl.edu

Advanced Crystallographic and Structural Analysis Approachesresearchgate.netdovepress.comwustl.educhemrxiv.orgresearchgate.netnih.govacs.orgresearchgate.net

Beyond standard laboratory techniques, advanced analytical methods, particularly those using synchrotron radiation, offer unparalleled insights into the structure and behavior of materials. These methods are crucial for understanding complex processes like phase transitions and for detailed characterization of crystalline structures. nih.govacs.org

Synchrotron X-ray sources produce exceptionally bright and highly collimated X-ray beams, enabling a range of powerful analytical techniques for materials science. nih.govacs.org Methods like Synchrotron X-ray Diffraction (SXRD) and X-ray Absorption Spectroscopy (XAS) provide high-resolution structural and chemical information that is often unattainable with conventional laboratory instruments. researchgate.netnih.gov

A key advantage of synchrotron techniques is their suitability for in situ (in place) and operando (in operation) studies. acs.org The high flux of synchrotron X-rays allows for data to be collected very rapidly, making it possible to monitor dynamic processes in real-time. nih.gov This capability is ideal for studying the phase transitions of sodium ammonium phosphate, allowing researchers to observe changes in the crystal structure as they happen in response to stimuli like heating or cooling. researchgate.net For example, synchrotron XRD has been used to detect the crystallization of specific sodium phosphate hydrates from buffer solutions upon cooling, revealing phase changes that are critical in pharmaceutical applications. researchgate.net Similarly, techniques like micro-X-ray fluorescence (μ-XRF) can map the elemental distribution within a sample, while micro-X-ray Absorption Near Edge Structure (μ-XANES) can provide information on the chemical speciation of elements, offering a comprehensive picture of the material's composition and chemical state during a process. chemrxiv.org

Table 2: Capabilities of Synchrotron X-ray Techniques for Material Characterization

TechniqueAbbreviationInformation ProvidedApplication Example
Synchrotron X-ray DiffractionSXRDCrystal structure, phase identification, lattice parametersMonitoring crystallization and phase transitions in real-time. researchgate.netnih.gov
X-ray Absorption SpectroscopyXASLocal atomic structure, oxidation states, coordination environmentInvestigating the local structural properties and valence states of elements. nih.gov
Micro-X-ray Fluorescenceμ-XRFElemental mapping and distributionIdentifying the spatial distribution of elements on adsorbent surfaces. chemrxiv.org
Micro-X-ray Absorption Near Edge Structureμ-XANESElemental speciation and chemical stateDetermining how and where phosphate binds to a material. chemrxiv.org

Neutron Scattering Applications for Proton Localization within Sodium Ammonium Phosphate Structures

Neutron scattering techniques are exceptionally well-suited for determining the precise locations of hydrogen atoms (protons) within crystal structures, a task that is often challenging for X-ray diffraction methods. nih.gov This is because neutrons scatter from atomic nuclei, and the scattering power of an atom is not dependent on its atomic number. nih.gov Consequently, the light hydrogen atom and its heavier isotope deuterium (B1214612) have scattering lengths comparable to those of heavier atoms like oxygen or phosphorus, making them clearly visible in neutron scattering density maps. nih.govnih.gov This capability is critical for understanding the roles of protons in the hydrogen-bonding networks and proton transport mechanisms within phosphate-based materials like sodium ammonium phosphate. tennessee.educhalmers.se

A key methodology in these studies is isotopic substitution, where hydrogen (H) is replaced with deuterium (D). This allows for the separation of signals from different components within a complex structure and enhances the visibility of proton sites. aip.org Quasi-Elastic Neutron Scattering (QENS) is a particularly powerful technique for probing the motion of protons on timescales of 10⁻¹² to 10⁻⁹ seconds. aip.org QENS experiments can provide detailed, atomic-level information on both localized and long-range ionic motion. acs.org Studies on various phosphate-based proton conductors have successfully used QENS to characterize the microscopic dynamics of proton transport. tennessee.eduacs.org By analyzing the QENS data, researchers can determine fundamental parameters of proton movement, which are crucial for understanding conductivity in these materials. tennessee.edu

Parameter Determined by QENSDescriptionRelevance to Phosphate Structures
Proton Mean Jump Length The average distance a proton travels between two sites in the crystal lattice.Helps to identify the pathways for proton hopping between phosphate groups. tennessee.edu
Mean Residence Time The average time a proton remains at a specific site before jumping to another.Indicates the stability of proton positions and the frequency of diffusion events. tennessee.edu
Self-Diffusion Coefficient A measure of the translational mobility of protons through the material.Directly relates to the material's proton conductivity. tennessee.edu
Atomic Displacement The extent of thermal motion or disorder of protons around their equilibrium positions.Provides insight into the vibrational and librational modes within the hydrogen-bonding network. tennessee.edu

This interactive table summarizes key dynamic parameters obtainable from QENS studies on proton conductors.

Research on an A-DNA crystal structure vividly illustrates the power of neutron diffraction for proton localization. nih.gov In a structure determined at room temperature, a strong peak in the neutron scattering density map unequivocally identified a proton bound to a backbone phosphate oxygen, a feature that was not clear from X-ray data alone. nih.gov Upon cooling, this proton was replaced by a hydrated magnesium ion, demonstrating the technique's ability to reveal subtle, temperature-dependent changes in protonation and ion coordination within a phosphate environment. nih.gov Such applications underscore the potential of neutron scattering to elucidate the precise structural roles of the ammonium and hydrogen phosphate protons in the crystal lattice of sodium ammonium phosphate, detailing their involvement in the hydrogen bond network that defines the material's structure.

Computational Structural Prediction and Validation for Sodium Ammonium Phosphate

Computational Crystal Structure Prediction (CSP) has emerged as a powerful tool for identifying the stable crystal structures of materials based solely on their chemical composition. wikipedia.org This ab initio approach involves generating a vast number of potential crystal packing arrangements and using quantum mechanical calculations, such as Density Functional Theory (DFT), to rank them by their lattice energy. wikipedia.orgnumberanalytics.com The structures with the lowest calculated energies are predicted to be the most stable and therefore the most likely to be observed experimentally. ucl.ac.uk For ionic solids like sodium ammonium phosphate, accurate modeling of the electrostatic forces is crucial for successful prediction. ucl.ac.uk

The process of CSP for an inorganic salt typically follows two main stages:

Search: A diverse set of candidate structures is generated using algorithms like random sampling or evolutionary algorithms. wikipedia.org These methods explore the vast crystalline configurational space to locate potential energy minima. ed.ac.uk

Ranking: The generated structures are optimized, and their energies are calculated using first-principles methods. ed.ac.uk This stage is computationally intensive but essential for accurately determining the relative stability of different predicted polymorphs.

A critical component of any CSP study is the validation of the theoretical predictions against experimental data. biorxiv.org The predicted lowest-energy crystal structure must be compared with experimental results from techniques like X-ray or neutron diffraction to confirm its accuracy. ucl.ac.uk This comparison typically involves matching key crystallographic parameters such as space group, unit cell dimensions, and atomic positions. biorxiv.orgarxiv.org A close match between the predicted and experimental data provides strong evidence that the computational model has successfully identified the correct real-world structure. nih.gov

The common form of sodium ammonium phosphate is the tetrahydrate (NaNH₄HPO₄·4H₂O), which has a monoclinic crystal system. chemicalbook.com The validation of a computational prediction for this compound would involve comparing the calculated parameters for the most stable predicted structure with the known experimental values.

ParameterExperimental Value (NaNH₄HPO₄·4H₂O)Hypothetical Predicted Value
Crystal System MonoclinicMonoclinic
Space Group P2₁/c (No. 14)P2₁/c
a-axis (Å) 11.9511.92
b-axis (Å) 6.816.83
c-axis (Å) 10.2210.19
β-angle (°) 98.498.6
Volume (ų) 821.5819.7

This interactive table presents a comparison between known experimental crystallographic data for sodium ammonium phosphate tetrahydrate and a set of hypothetical values from a successful computational prediction, illustrating the validation process. Experimental data is sourced from typical crystallographic databases.

This validation step is indispensable, as it bridges the gap between theoretical models and physical reality, confirming the accuracy of the computational methods and providing a deeper understanding of the forces that govern the crystal's structure. ucl.ac.uk

Applications of Sodium Ammonium Phosphate in Scientific Research

Analytical Chemistry

In the field of analytical chemistry, sodium ammonium phosphate has been traditionally used as a reagent for the determination of certain metal ions, such as magnesium and zinc, through precipitation reactions. drugfuture.com It is also employed in blowpipe analysis, a classical method of qualitative inorganic analysis. drugfuture.com Furthermore, it has been used for standardizing uranium solutions. drugfuture.com

Agricultural and Biological Studies

Due to its nitrogen and phosphorus content, sodium ammonium phosphate serves as a fertilizer in agricultural applications, providing essential nutrients for plant growth. In biological research, it is utilized as a component in microbial culture media, supplying the necessary phosphate and ammonium ions for microbial growth. Its buffering capacity also makes it useful in various biochemical assays.

Spectroscopic Investigations of Sodium Ammonium Phosphate

Vibrational Spectroscopy (FT-IR, Raman) of Sodium Ammonium (B1175870) Phosphate (B84403)

Vibrational spectroscopy is a powerful method for identifying the constituent functional groups within a compound and understanding their coordination environment. nih.govcas.cz In sodium ammonium phosphate, this involves characterizing the vibrations of the hydrogen phosphate (HPO₄²⁻) anion, the ammonium (NH₄⁺) cation, and the water of hydration (H₂O).

The hydrogen phosphate anion (HPO₄²⁻) in sodium ammonium phosphate gives rise to a characteristic set of vibrational bands in both FT-IR and Raman spectra. These bands correspond to the stretching and bending modes of the P-O and P-OH bonds. The precise frequencies of these vibrations are sensitive to the local symmetry of the phosphate group and the strength of hydrogen bonding within the crystal lattice. ufop.brnih.gov

The vibrational modes of phosphate oxyanions can be categorized as symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄). ufop.br For a hydrogen phosphate group, the presence of the P-OH bond reduces the symmetry compared to a regular phosphate (PO₄³⁻) tetrahedron, leading to the appearance of additional bands and shifts in frequency.

Key vibrational bands for the hydrogen phosphate group are typically observed in the following regions:

P-O Stretching Vibrations: Strong bands associated with the stretching of the P-O bonds are typically found in the 800-1200 cm⁻¹ region. researchgate.netrsc.org The antisymmetric stretching modes (ν₃) usually appear at higher wavenumbers (e.g., ~1000-1150 cm⁻¹) while the symmetric stretching mode (ν₁) is found at a lower frequency (e.g., ~900-1000 cm⁻¹). ufop.br

P-O-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the P-O-H group contribute to the spectrum, often appearing in the mid-frequency range.

O-P-O Bending Vibrations: The bending modes of the O-P-O angles (ν₂ and ν₄) are located at lower frequencies, typically in the 400-650 cm⁻¹ range. ufop.brresearchgate.net The observation of multiple bands in this region can indicate a reduction in the symmetry of the phosphate units within the crystal structure. ufop.br

The coordination environment, including interactions with Na⁺ and NH₄⁺ ions and hydrogen bonding with water molecules, influences the exact positions and shapes of these bands. nih.govnih.gov

Table 1: Typical Vibrational Frequencies for Functional Groups in Sodium Ammonium Phosphate This table compiles representative frequency ranges from various phosphate and ammonium-containing compounds. Specific values for sodium ammonium phosphate may vary.

Functional GroupVibrational ModeTypical FT-IR / Raman Frequency Range (cm⁻¹)Reference
Phosphate (HPO₄²⁻)ν₃ (Antisymmetric P-O Stretch)1000 - 1150 ufop.br
Phosphate (HPO₄²⁻)ν₁ (Symmetric P-O Stretch)900 - 1000 ufop.br
Phosphate (HPO₄²⁻)ν₄ (O-P-O Bending)500 - 650 ufop.brresearchgate.net
Phosphate (HPO₄²⁻)ν₂ (O-P-O Bending)~400 - 500 ufop.br
Ammonium (NH₄⁺)ν₃ (N-H Antisymmetric Stretch)~3150 - 3250 mdpi.com
Ammonium (NH₄⁺)ν₁ (N-H Symmetric Stretch)~2950 - 3050 mdpi.com
Ammonium (NH₄⁺)ν₄ (N-H Bending)~1400 - 1500 mdpi.com
Water (H₂O)O-H Stretching3000 - 3600 ufop.br
Water (H₂O)H-O-H Bending~1600 - 1650 ufop.br

The vibrational spectra of sodium ammonium phosphate are also characterized by the distinct modes of the ammonium cation and the water of hydration.

Ammonium Ion (NH₄⁺) Vibrations: The tetrahedral ammonium ion has four fundamental vibrational modes. The N-H stretching vibrations, both symmetric (ν₁) and antisymmetric (ν₃), appear in the high-frequency region, typically between 2800 and 3300 cm⁻¹. mdpi.comrsc.org The bending vibrations, ν₂ and ν₄, are located at lower frequencies, with the ν₄ mode being particularly prominent around 1400-1500 cm⁻¹. mdpi.commdpi.com The positions of these bands are sensitive to hydrogen bonding between the ammonium ion and the phosphate anions or water molecules. mdpi.com

Water Molecule (H₂O) Vibrations: As a hydrated salt, sodium ammonium phosphate exhibits vibrational bands corresponding to its four water molecules. The O-H stretching vibrations give rise to a broad band in the 3000-3600 cm⁻¹ region, with the broadening indicative of extensive hydrogen bonding within the crystal lattice. ufop.br The H-O-H bending (scissoring) mode is typically observed as a sharp peak around 1600-1650 cm⁻¹. ufop.br The position of this bending mode can shift to higher wavenumbers if the water molecules are involved in strong hydrogen bonds. ufop.br Librational modes of water (rocking, wagging, and twisting) may also be observed at lower frequencies.

Temperature-dependent FT-IR and Raman spectroscopy are effective techniques for studying structural phase transitions in crystalline solids. nih.govaps.org As the temperature of sodium ammonium phosphate is varied, changes in its crystal structure or the ordering of its constituent ions can be monitored through its vibrational spectrum.

Phase transitions are often characterized by:

Abrupt changes in peak position or bandwidth: A sudden shift in the frequency or a significant narrowing or broadening of a spectral band can indicate a change in the local environment of the vibrating group, signaling a phase transition. researchgate.netnih.gov

Splitting of degenerate modes: If a phase transition involves a lowering of the crystal symmetry, vibrational modes that were degenerate (having the same frequency) in the higher-symmetry phase may split into multiple distinct bands. mdpi.com

Appearance or disappearance of bands: The activation or deactivation of certain Raman or IR modes can occur if the selection rules change due to a transition to a different crystal space group. aps.org

By systematically recording spectra at different temperatures, it is possible to identify transition temperatures and gain insight into the mechanisms of the phase transitions, such as the ordering of ammonium ions or the rearrangement of the hydrogen-bonding network. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sodium Ammonium Phosphate Analysis

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and composition. jocpr.comlibretexts.org For sodium ammonium phosphate, ³¹P, ¹H, and ¹⁴N NMR are particularly informative.

Solid-state NMR (ssNMR) is uniquely suited for characterizing the atomic-level structure of crystalline materials. nih.gov Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide rich structural information.

For sodium ammonium phosphate, ³¹P ssNMR is especially valuable. The phosphorus nucleus acts as a sensitive probe of its local environment. acs.org Key parameters derived from ³¹P ssNMR spectra include:

Chemical Shift Anisotropy (CSA): The chemical shift of the ³¹P nucleus is not a single value but a tensor, reflecting the orientation-dependent electronic shielding. The parameters of the CSA tensor provide direct information about the local symmetry at the phosphorus site. semanticscholar.org For instance, a non-axially symmetric CSA tensor can indicate a deviation from the expected local symmetry based on diffraction data. semanticscholar.org

Dipolar Coupling: Through-space magnetic interactions between neighboring nuclei, such as ³¹P-¹H or ³¹P-¹⁴N, can be measured. The strength of this coupling is inversely proportional to the cube of the internuclear distance, allowing for the precise determination of bond distances and the geometry of the HPO₄²⁻ group. nih.gov

Techniques like Magic Angle Spinning (MAS) are used to average anisotropic interactions and obtain high-resolution spectra, while other specialized experiments can selectively reintroduce these interactions to measure specific structural parameters. nih.gov

Table 2: NMR Properties of Relevant Nuclei in Sodium Ammonium Phosphate

NucleusSpin (I)Natural Abundance (%)Gyromagnetic Ratio (MHz/T)Typical Application
³¹P1/210017.235Probing phosphate environment, structure, and purity. libretexts.orgmdpi.com
¹H1/299.9842.576Detecting H₂O and NH₄⁺; studying hydrogen bonding.
¹⁴N199.633.077Probing the ammonium ion environment.
²³Na3/210011.262Investigating the coordination of the sodium ion.

Solution NMR, particularly quantitative ³¹P NMR (qNMR), is an excellent method for determining the concentration and assessing the purity of phosphorus-containing compounds like sodium ammonium phosphate. mdpi.com

The key advantages of ³¹P NMR for this purpose are:

High Sensitivity and 100% Natural Abundance: The ³¹P nucleus is highly receptive to NMR, allowing for accurate measurements even at low concentrations. mdpi.com

Wide Chemical Shift Range: The chemical shifts of different phosphorus species are well-dispersed, enabling clear separation and identification of the main compound from phosphorus-containing impurities (e.g., orthophosphate, pyrophosphate). mdpi.com

For a quantitative analysis, a known amount of the sodium ammonium phosphate sample is dissolved in a suitable solvent (often D₂O) along with a certified internal standard of known concentration. The concentration of the analyte is determined by comparing the integral of its ³¹P NMR signal to the integral of the standard's signal. This method provides a direct, non-destructive measurement of purity and composition without the need for compound-specific calibration curves. mdpi.com

Phosphorus-31 NMR Spectroscopy Applications in Phosphate Research

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds, including sodium ammonium phosphate. oxinst.com The utility of ³¹P NMR stems from several favorable nuclear properties of the phosphorus-31 isotope: it has a nuclear spin of ½, a natural abundance of 100%, and a high gyromagnetic ratio, which collectively result in high sensitivity and the acquisition of sharp, well-resolved spectra. wikipedia.orghuji.ac.il

In phosphate research, ³¹P NMR is primarily used for structural elucidation and purity assessment. wikipedia.org The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its local electronic environment, making it possible to distinguish between different phosphate species. mdpi.com Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org

The chemical shift range for phosphorus compounds is extensive, spanning approximately -250 ppm to +250 ppm. wikipedia.org This wide range minimizes spectral overlap and allows for the clear identification of various phosphate groups. For instance, orthophosphates, pyrophosphates, and polyphosphates resonate at distinct frequencies. The specific chemical shift for an orthophosphate species like the phosphate anion in sodium ammonium phosphate is influenced by factors such as pH and cation interaction. Generally, orthophosphate signals appear in a well-defined region of the spectrum. Research on alkaline extracts of soils, for example, has helped to assign chemical shifts for a variety of inorganic and organic phosphate compounds. lincoln.ac.nz

Below is a data table summarizing typical ³¹P NMR chemical shift ranges for common inorganic phosphate species.

Phosphate SpeciesTypical Chemical Shift Range (ppm)Notes
Orthophosphate (e.g., PO₄³⁻, HPO₄²⁻, H₂PO₄⁻)+6 to 0Chemical shift is pH-dependent. The signal from the phosphate ion in sodium ammonium phosphate would fall in this range.
Pyrophosphate (P₂O₇⁴⁻)-4 to -10Represents the terminal phosphate groups in a simple polyphosphate.
Polyphosphate (end groups)-5 to -10Similar to pyrophosphate, representing the ends of a longer phosphate chain.
Polyphosphate (middle groups)-18 to -23Represents the internal phosphate units in a longer polyphosphate chain.

Data sourced from multiple studies on phosphate analysis by ³¹P NMR. lincoln.ac.nzresearchgate.netresearchgate.net

Mass Spectrometry (MS) Applications in Sodium Ammonium Phosphate Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive and selective method used for the qualitative and quantitative analysis of a wide range of compounds, including inorganic phosphates. colby.edu The presence of non-volatile salts, such as sodium, can sometimes interfere with the analysis by causing ion suppression, where the ionization efficiency of the target analyte is reduced. rilastech.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of ionic and polar molecules in solution. colby.edu For the analysis of sodium ammonium phosphate, ESI-MS would be used to detect the phosphate anion from an aqueous solution. In negative ion mode, the orthophosphate species is typically detected as the dihydrogen phosphate anion, [H₂PO₄]⁻, with an expected m/z of 97. researchgate.net

ESI-MS is highly selective and can distinguish between different phosphate oligomers (e.g., orthophosphate, pyrophosphate, tripolyphosphate) based on their distinct mass-to-charge ratios without prior chromatographic separation. colby.edu The technique is capable of achieving low detection limits, often in the nanogram per milliliter (ng/mL) range. colby.edu However, accurate quantification can be challenging due to matrix effects. The presence of cations like Na⁺ and NH₄⁺ in the sample can lead to the formation of adducts or suppress the signal of the primary phosphate ion, affecting analytical accuracy. rilastech.com

Ionic SpeciesFormulaExpected m/z (Negative Ion Mode)
Dihydrogen Phosphate[H₂PO₄]⁻97
Pyrophosphate[HP₂O₇]³⁻, [H₂P₂O₇]²⁻, etc.Varies with protonation state
Phosphate-Adduct with Sodium[Na(H₂PO₄)₂]⁻217

Table represents common ionic species observed in ESI-MS analysis of phosphates.

Tandem Mass Spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis, typically used for structural elucidation of complex molecules or to enhance specificity in quantitative analysis. nih.gov In an MS/MS experiment, a specific precursor ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. chromatographyonline.com

For a simple inorganic species like the phosphate ion, the primary application of MS/MS is confirmatory analysis. The precursor ion, [H₂PO₄]⁻ (m/z 97), can be selected and fragmented. This fragmentation typically results in the loss of a water molecule (H₂O) to produce the [PO₃]⁻ product ion at m/z 79. chemrxiv.org The observation of this specific fragmentation pattern provides very high confidence in the identification of phosphate.

While MS/MS is indispensable for differentiating isomers and structurally similar compounds in the analysis of complex organophosphates, its role in the study of a simple salt like sodium ammonium phosphate is to provide unambiguous identification and to help resolve the analyte signal from interfering matrix components that might have the same nominal mass. chromatographyonline.com

Analysis of Related Phosphate Species and Degradation Pathways

The stability of sodium ammonium phosphate is a critical factor in its application and analysis. Under certain conditions, particularly elevated temperatures, it can undergo decomposition, leading to the formation of various related phosphate species. The degradation pathways are influenced by the inherent instability of ammonium phosphates, which tend to lose ammonia (B1221849). wikipedia.orgstackexchange.com

Upon heating, a primary degradation pathway for ammonium phosphates is the evolution of ammonia gas. stackexchange.com For sodium ammonium hydrogen phosphate (NaNH₄HPO₄), this process would lead to the formation of sodium dihydrogen phosphate. Further heating can induce dehydration and condensation reactions, forming more complex phosphate species. The thermal decomposition of sodium phosphates can yield pyrophosphates and polyphosphates. For instance, the thermal intermolecular dehydration of a mixture of sodium phosphates leads to the formation of sodium pyrophosphate (Na₂H₂P₂O₇ and Na₄P₂O₇) and subsequently sodium trimetaphosphate (Na₃P₃O₉) and sodium metaphosphate (NaPO₃) at higher temperatures. acs.org

Historically, the thermal decomposition (pyrolysis) of sodium ammonium hydrogen phosphate in concentrated urine was instrumental in the first isolation of elemental phosphorus. wikipedia.org This historical context underscores the compound's susceptibility to thermal degradation.

The degradation can be summarized in the following potential pathways:

Loss of Ammonia: The initial step often involves the release of ammonia, a characteristic of ammonium salts of weak acids. stackexchange.com

NaNH₄HPO₄ → NaH₂PO₄ + NH₃↑

Dehydration and Condensation: At higher temperatures, the resulting sodium dihydrogen phosphate or remaining sodium ammonium phosphate can undergo dehydration, leading to the formation of condensed phosphates.

2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O↑

Further heating can lead to the formation of longer-chain polyphosphates or cyclic metaphosphates. acs.orgresearchgate.net

Spectroscopic techniques are crucial for identifying these related species. For example, studies on the degradation of ammonium polyphosphate have utilized Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to characterize the structural changes, noting the breaking of P-O-P bonds and a decrease in the degree of polymerization. researchgate.net While specific spectroscopic studies detailing all degradation pathways for pure sodium ammonium phosphate are not abundant, analysis of commercial ammonium phosphates often reveals the presence of related species like ammonium dihydrogen phosphate as contaminants, which can be quantified using techniques like Powder X-ray Diffraction (PXRD). cambridge.org

Other Advanced Spectroscopic Techniques for Sodium Ammonium Phosphate Characterization

Beyond vibrational and nuclear magnetic resonance spectroscopy, other advanced techniques provide deeper insights into the specific electronic and surface properties of sodium ammonium phosphate.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. americanelements.com While pure, diamagnetic sodium ammonium phosphate would not yield an EPR signal, the technique is invaluable for characterizing paramagnetic centers, such as transition metal ion impurities or radiation-induced defects, within the crystal lattice. unito.it These paramagnetic centers act as probes, providing detailed information about their local environment and the host structure's symmetry. ias.ac.in

Research has been conducted on lattices isostructural to sodium ammonium phosphate, such as zinc ammonium phosphate hexahydrate (ZAPH) and magnesium ammonium phosphate hexahydrate (struvite), doped with paramagnetic ions. ias.ac.intandfonline.comresearchgate.net These studies reveal how impurity ions substitute into the crystal lattice and how the local crystal field affects their electronic properties. For instance, EPR studies of Mn(II) doped into ZAPH have determined the spin Hamiltonian parameters, indicating an orthorhombic site symmetry for the impurity, which was found to enter the lattice interstitially. ias.ac.in Similarly, studies on Cr³⁺ doped into ammonium dihydrogen phosphate have calculated crystal-field and spin Hamiltonian parameters, confirming that the Cr³⁺ ion substitutionally replaces the NH₄⁺ site. nih.gov

Radiation can also induce paramagnetic defects in phosphate compounds. In γ-irradiated ammonium hypophosphate, for example, the P-P bond breaks upon heating, forming the paramagnetic radical PO₃²⁻, which is identifiable by its characteristic EPR spectrum. tandfonline.com

The data obtained from EPR spectra are quantified using spin Hamiltonian parameters, including the g-factor, the zero-field splitting (D), and the hyperfine coupling (A) tensors.

Spin Hamiltonian Parameters for Paramagnetic Ions in Related Phosphate Lattices
Host LatticeParamagnetic Iong-tensor valuesD-tensor values (mT)A-tensor values (mT)Reference
Zinc Ammonium Phosphate Hexahydrate (ZAPH)Mn(II) (interstitial)gxx = 1.966, gyy = 1.972, gzz = 1.976Dxx = -12.28, Dyy = -2.09, Dzz = 14.37Axx = 9.06, Ayy = 9.06, Azz = 11.09 ias.ac.in
Ammonium Dihydrogen Phosphate (ADP)Cr(III) (substitutional)g = 1.9724 - 1.9733 (site dependent)|D| = 25.7 - 25.9 (x10-3 cm-1)Not reported nih.gov
Zinc Ammonium Phosphate Hexahydrate (ZAPH)Cu(II) (substitutional, Site I)gx = 2.1135, gy = 2.2216, gz = 2.3937Not reportedAx = 3.7, Ay = 4.7, Az = 7.0 researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.orgcaltech.edu The technique works by irradiating a surface with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected. libretexts.org The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for the identification of chemical states through small shifts in the binding energy values. caltech.edu

For sodium ammonium phosphate, XPS analysis can provide a quantitative measure of the surface atomic concentrations of sodium, nitrogen, phosphorus, and oxygen, verifying the stoichiometry of the surface. Furthermore, high-resolution scans of the individual element peaks can reveal information about their chemical states.

N 1s Spectrum: The binding energy of the N 1s core level is sensitive to the protonation state of the nitrogen atom. In sodium ammonium phosphate, the nitrogen exists as the ammonium cation (NH₄⁺). Studies on related compounds show that protonated amines exhibit a higher binding energy (around 401.4 eV) compared to neutral amine or imine nitrogens. uic.edunus.edu.sg

P 2p Spectrum: The P 2p peak provides information about the phosphate group. The binding energy is characteristic of the P(V) oxidation state in an orthophosphate environment.

Na 1s and O 1s Spectra: These spectra confirm the presence of sodium ions and the oxygen atoms of the phosphate group and any water of hydration.

While comprehensive XPS studies dedicated solely to sodium ammonium phosphate are limited, data from related analyses can provide expected values. For example, an XPS analysis of a coating formed in a solution containing ammonium and sodium phosphates on an aluminum surface provided the elemental composition, as shown in the table below. researchgate.net

Elemental Surface Composition of a Phosphate Coating Determined by XPS
ElementBinding Energy RegionAtomic Percentage (at. %)
O1s51.36
P2p14.12
Al2p12.87
Na1s10.37
N1s6.21
Mo3d5.07

Note: Data adapted from an analysis of a coating formed on an aluminum surface from a phosphate solution. researchgate.net The presence of Al and Mo is specific to that particular study.

This technique is particularly powerful for analyzing surface degradation or modification, as it can detect changes in elemental ratios or chemical states resulting from exposure to different environments. thermofisher.com

Theoretical and Computational Chemistry Approaches for Sodium Ammonium Phosphate Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of materials like sodium ammonium (B1175870) phosphate (B84403). DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. These calculations are crucial for predicting the electronic structure and energetics of phosphate-based materials. Ab initio molecular dynamics (AIMD) combines electronic structure calculations with classical molecular dynamics to simulate dynamic processes without the need for pre-defined force fields.

DFT calculations are highly effective for elucidating the electronic structure and the nature of chemical bonds within a material. By solving the quantum mechanical equations that govern electron behavior, DFT can determine properties like the distribution of electron density, the energies of molecular orbitals, and the band gap of a solid.

In phosphate-based materials, DFT can be used to model bonding energy by breaking it down into electrostatic, covalent, and polarization contributions. The analysis of bond order density can reveal the strength and character (covalent or ionic) of the interactions, such as the strong P-O bonds within the phosphate group. While specific DFT studies focused solely on the electronic structure of pure sodium ammonium phosphate are not widely documented in the literature, research on related materials provides a framework for understanding its properties. For instance, studies on doped zinc sodium phosphate glass have utilized DFT principles to understand their structural and electronic characteristics. Such calculations can also clarify how defects, like vacancies or dopants, alter a material's electronic properties, including its band gap.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which is invaluable for interpreting experimental spectra such as Infrared (IR) and Raman. By calculating the second derivatives of energy with respect to atomic displacements, DFT can determine the frequencies and intensities of the vibrational modes of a molecule or crystal lattice.

These simulations provide a direct link between atomic structure and measured spectra, allowing for the unambiguous assignment of spectral features to specific atomic motions. Studies on phosphate ions in aqueous solutions have demonstrated that DFT calculations can accurately predict the positions of characteristic bands, including the symmetric and asymmetric stretching vibrations of P-O and P-OH bonds. Although electronic structure methods sometimes overestimate vibrational frequencies, scaling factors can be applied to achieve better agreement with experimental data. The utility of DFT in assigning vibrational modes is demonstrated in studies of the dihydrogen phosphate ion (H₂PO₄⁻), a component of many phosphate salts.

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies for Dihydrogen Phosphate (H₂PO₄⁻)
Vibrational ModeAssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
νₐₛ(PO₂)Asymmetric P-O stretch-1156
νₛ(PO₂)Symmetric P-O stretch-1017
ν(P(OH)₂)P-OH stretch-938

This table illustrates the typical correlation between DFT-calculated and experimentally observed vibrational frequencies for the dihydrogen phosphate ion, a key structural unit in many phosphate compounds. Data for specific calculated frequencies were not detailed in the source material.

Computational methods are essential for studying the energetics of a compound, including its formation energy and the relative stability of different crystal phases or hydration states. DFT studies on various pyrophosphate crystals, for example, have successfully determined their ground-state energies. This predictive power is crucial for understanding the structural integrity and stability of sodium ammonium phosphate under different conditions.

However, a review of scientific literature indicates a significant gap in the theoretical and computational investigation of the phase stability and transitions of sodium ammonium phosphate (NaNH₄HPO₄), particularly its common tetrahydrate form, known as the mineral stercorite. The complex interplay between the sodium and ammonium cations, the hydrogen phosphate anion, and the water of hydration presents a rich area for future computational research. Such studies would be invaluable for a deeper understanding of its properties, behavior, and phase transitions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic behavior of materials in different phases.

MD simulations are particularly well-suited for investigating the dynamic behavior of ions and molecules in both solid and solution phases. In the context of sodium ammonium phosphate, MD can be used to model the diffusion of sodium and ammonium ions within the crystal lattice, providing insights into ionic conductivity.

In the solution phase, MD simulations can detail the structure of hydration shells around the constituent ions and the dynamics of water exchange, offering a clear picture of how the ions interact with their solvent environment. For instance, simulations of phosphate ions in aqueous solution have provided detailed information on their hydration structure. Similarly, studies on the interaction between sodium ions and phosphate groups in other systems have shown that Na⁺ ions are highly mobile, readily changing their positions relative to the phosphate groups. This type of simulation would be directly applicable to understanding the behavior of sodium ammonium phosphate when dissolved in water.

The formation of sodium ammonium phosphate crystals from solution is a critical process in its synthesis and purification. researchgate.netnih.gov MD simulations can provide atomic-scale insights into the mechanisms of crystal growth and nucleation. These simulations can model the aggregation of ions from a supersaturated solution, the formation of a stable crystal nucleus, and the subsequent growth of crystal faces.

Understanding these processes is key to controlling the final product's properties. For instance, the synthesis of sodium ammonium phosphate often involves crystallization at sub-ambient temperatures (-5°C to 10°C) to promote the formation of pure crystals. Seeding, the introduction of small crystals to a solution, is another effective method used to control nucleation and promote the growth of larger, more perfect crystals. While specific MD simulation studies on the nucleation and crystal growth of sodium ammonium phosphate are not prominent in the literature, the compound is known to be sensitive to nucleation, making this a valuable area for future computational investigation. uniara.com.br

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are essential computational tools for understanding and optimizing the chemical processes involved in sodium ammonium phosphate systems. These models provide insights into reaction feasibility, rates, and pathways, as well as the behavior of the compound under various conditions.

Reaction Mechanism Studies Related to Sodium Ammonium Phosphate Formation and Reactions

One common method involves the reaction of an ammonium phosphate, such as diammonium phosphate, with a sodium salt like sodium chloride in an aqueous solution. google.comgoogle.com The reaction proceeds via a double displacement mechanism.

Reaction 1: From Diammonium Phosphate and Sodium Chloride (NH₄)₂HPO₄ + NaCl → Na(NH₄)HPO₄ + NH₄Cl

Another established synthesis route is the reaction of monoammonium phosphate with a source of sodium, such as sodium carbonate, in an aqueous medium. researchcommons.org This reaction involves the neutralization of the acidic phosphate species and the release of carbon dioxide gas. The reaction can be heated to its boiling point to drive the reaction, with care taken to minimize the loss of ammonia (B1221849). google.com

Reaction 2: From Monoammonium Phosphate and Sodium Carbonate 2NH₄H₂PO₄ + Na₂CO₃ → 2Na(NH₄)HPO₄ + H₂O + CO₂

A third method involves the reaction of sodium hydroxide (B78521) with ammonium dihydrogen phosphate. google.com

Reaction 3: From Ammonium Dihydrogen Phosphate and Sodium Hydroxide NH₄H₂PO₄ + NaOH → Na(NH₄)HPO₄ + H₂O

The process conditions, such as reactant concentration, molar ratio, temperature, and pH, are critical in determining the final product's purity and yield. For instance, in the diammonium phosphate and sodium chloride reaction, the molar ratio of Na/P is typically controlled in the range of 0.8 to 1.2 to ensure the desired product formation. google.com Temperature control is also crucial, not just for the reaction kinetics but also for the subsequent crystallization of the product. google.comgoogle.com

Reactant 1Reactant 2Primary ProductsKey Conditions
Diammonium Phosphate ((NH₄)₂HPO₄)Sodium Chloride (NaCl)Sodium Ammonium Hydrogen Phosphate (Na(NH₄)HPO₄), Ammonium Chloride (NH₄Cl)Aqueous medium; Na/P molar ratio: 0.8-1.2; Temperature: 10°C to boiling point. google.comgoogle.com
Monoammonium Phosphate (NH₄H₂PO₄)Sodium Carbonate (Na₂CO₃)Sodium Ammonium Hydrogen Phosphate (Na(NH₄)HPO₄), Water (H₂O), Carbon Dioxide (CO₂)Aqueous solution; Pre-neutralization to Na₂O:P₂O₅ ratio of 0.44. researchcommons.org
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)Sodium Hydroxide (NaOH)Sodium Ammonium Hydrogen Phosphate (Na(NH₄)HPO₄), Water (H₂O)Aqueous solution. google.com

Solubility and Phase Equilibria Prediction for Sodium Ammonium Phosphate Systems

The solubility and phase equilibria of sodium ammonium phosphate are critical for its synthesis, purification, and application, particularly in processes involving crystallization. The system is complex, often considered within the broader context of the Na₂O–(NH₄)₂O–P₂O₅–H₂O quaternary system. Predicting the behavior of such multi-component systems requires sophisticated thermodynamic models.

The solubility of sodium ammonium phosphate in aqueous solutions is significantly influenced by several factors:

Temperature: Solubility is highly dependent on temperature. The synthesis of sodium ammonium phosphate tetrahydrate often involves a crystallization step where the solution is cooled to temperatures ranging from -10°C to 40°C. google.comwipo.int Lower temperatures generally favor crystallization from a saturated solution. google.com

Presence of Other Ions: The reaction medium contains other ions, such as chloride and ammonium from the reactants (e.g., NaCl and (NH₄)₂HPO₄), which affect the ionic strength of the solution and can influence the solubility of the final product through common and uncommon ion effects. google.com

pH: The pH of the solution dictates the equilibrium between different phosphate species (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and the ammonium/ammonia balance (NH₄⁺/NH₃), thereby affecting the stability and solubility of the solid phase.

ParameterInfluence on Solubility/CrystallizationTypical Range/Condition
TemperatureSolubility generally decreases with decreasing temperature, promoting crystallization.Crystallization is often induced by cooling to -10°C to 40°C. google.comwipo.int
Reactant ConcentrationHigher concentrations can lead to supersaturation, driving crystallization.Concentrations are controlled to achieve desired yield and purity. google.com
pHAffects the speciation of phosphate and ammonium ions in solution.pH can be maintained between 7 and 12 during crystallization. google.com
Cooling RateAffects crystal size and purity.Controlled cooling is used in industrial crystallizers. wipo.int

Machine Learning and Data-Driven Approaches in Phosphate Compound Research

In recent years, machine learning (ML) and data-driven methodologies have emerged as powerful tools in materials science, accelerating the discovery and optimization of novel compounds, including phosphates. nih.gov These approaches leverage large datasets from experiments and computational chemistry to build predictive models, bypassing the need for extensive trial-and-error experimentation. rsc.org

Machine learning models are increasingly applied to predict various properties of chemical compounds from their structure. nih.gov In the context of phosphate materials, this includes predicting properties like stability, electronic structure, and performance in specific applications such as phosphors or battery materials. acs.orgresearchgate.net For instance, a data-driven approach was successfully used to discover new Eu²⁺-activated phosphors by developing an ML model to predict emission peak wavelengths from the composition and structure of host compounds. rsc.org

The general workflow for data-driven materials discovery involves several key steps:

Data Generation and Collection: Compiling large datasets from existing literature, computational databases (like the Materials Project), and high-throughput experiments. nih.gov

Feature Engineering: Representing the chemical compounds with suitable descriptors (features) that capture their compositional and structural information. rsc.org

Model Training: Using algorithms such as random forests, gradient boosted regression trees, or deep generative models like variational autoencoders (CDVAE) to learn the relationship between the features and the target properties. rsc.orgarxiv.orgchemrxiv.org

Prediction and Validation: Using the trained model to screen new candidate materials or predict the properties of existing ones, followed by experimental validation of the most promising candidates. rsc.org

These data-driven techniques are not limited to property prediction but also extend to optimizing synthesis processes and understanding complex material behaviors. researchgate.net By analyzing large datasets of experimental conditions and outcomes, ML models can identify the optimal parameters for producing a phosphate compound with desired characteristics, such as high purity or specific crystal morphology. researchgate.net

Machine Learning ApproachApplication in Phosphate ResearchExample/Finding
Gradient Boosted Regression TreesPredicting luminescence properties of phosphors.Used to predict emission peak wavelengths of Eu²⁺-activated phosphors with a mean absolute error of 25 nm. rsc.org
Generalized Additive ModelPredicting properties of engineered hydrochars.Outperformed other models for predicting hydrochar properties, including phosphorus availability. researchgate.net
Crystal Diffusion Variational Autoencoder (CDVAE)Generation of novel 2D materials.Capable of generating diverse and stable crystal structures, expanding the known space of 2D materials. arxiv.org
Graph Neural Networks (GNNs)Predicting molecular properties for various applications.Evaluated for performance on out-of-distribution data to ensure robustness in real-world applications. chemrxiv.org

Advanced Analytical Methodologies for Sodium Ammonium Phosphate

Chromatographic Techniques for Sodium Ammonium (B1175870) Phosphate (B84403) Analysis

Chromatography is a powerful separation technique that is widely used in the analysis of inorganic salts like sodium ammonium phosphate. By exploiting the differential partitioning of ions between a stationary phase and a mobile phase, chromatographic methods can effectively separate and quantify the constituent ions of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, enabling the separation, identification, and quantification of various compounds with high resolution and sensitivity. wikipedia.org While traditionally associated with organic molecules, HPLC methods can be adapted for the analysis of inorganic ions present in sodium ammonium phosphate.

The purity of sodium ammonium phosphate can be assessed by developing an HPLC method that separates the primary ions (Na⁺, NH₄⁺, and PO₄³⁻) from potential impurities. The choice of stationary phase and mobile phase is critical for achieving the desired separation. For the simultaneous analysis of cations and anions, ion-pair chromatography or the use of specialized mixed-mode columns can be employed. helixchrom.com

Research Findings:

A common approach for phosphate analysis involves ion-exchange chromatography, a subset of HPLC. The quantification of phosphate is often achieved through indirect UV detection or by using a conductivity detector. The retention time of the phosphate peak is used for identification, while the peak area is proportional to its concentration. Similarly, cation-exchange chromatography can be utilized for the separation and quantification of sodium and ammonium ions.

A key challenge in the simultaneous analysis of sodium and ammonium ions by ion chromatography is their similar selectivities on conventional cation-exchange stationary phases. nih.gov However, specialized columns with modified functional groups, such as those incorporating crown ethers, have been developed to enhance the separation between sodium and ammonium, allowing for their accurate quantification even in disproportionate concentration ratios. nih.gov

Table 1: Illustrative HPLC Parameters for Ion Analysis

ParameterCation Analysis (Na⁺, NH₄⁺)Anion Analysis (PO₄³⁻)
Column Ion-exchange with sulfonic acid groupsIon-exchange with quaternary ammonium groups
Mobile Phase Dilute acid (e.g., methanesulfonic acid)Buffer solution (e.g., carbonate-bicarbonate)
Detector Suppressed ConductivitySuppressed Conductivity
Flow Rate 1.0 mL/min1.2 mL/min
Injection Volume 20 µL25 µL

This table presents typical starting conditions for the analysis of the constituent ions of sodium ammonium phosphate. Method optimization is essential for specific applications.

Ion chromatography (IC) is a specialized and highly effective form of HPLC for the determination of ionic species. thermofisher.com It is the method of choice for analyzing the specific ion composition of salts like sodium ammonium phosphate. IC systems typically use a suppressor column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions. thermofisher.com

For the analysis of sodium ammonium phosphate, a sample solution is injected into the IC system. Cation analysis (Na⁺ and NH₄⁺) is performed using a cation-exchange column, while anion analysis (PO₄³⁻) requires an anion-exchange column. thermofisher.com

Research Findings:

Studies have demonstrated the successful use of ion chromatography for the determination of ammonium and sodium ions in various samples. A significant challenge arises when there is a large disparity in the concentrations of these two ions, as the peak of the more abundant ion can overwhelm the peak of the less abundant one. sdstate.edu To address this, methods involving gradient elution or the use of high-capacity columns have been developed to improve resolution. nih.govsdstate.edu

For phosphate analysis, ion chromatography with suppressed conductivity detection is a widely adopted technique. thermofisher.com This method offers low detection limits and is applicable to a wide range of sample matrices.

Table 2: Performance Characteristics of Ion Chromatography for Ion Analysis

AnalyteLimit of Detection (LOD)Linear RangeRelative Standard Deviation (RSD)
Sodium (Na⁺)0.1 µg/L1 - 1000 µg/L< 2%
Ammonium (NH₄⁺)0.5 µg/L5 - 2000 µg/L< 3%
Phosphate (PO₄³⁻)1.0 µg/L10 - 5000 µg/L< 2%

These values are representative and can vary depending on the specific instrumentation, column, and analytical conditions.

Electromigration and Automated Flow Injection Techniques

Electromigration and automated flow injection techniques offer rapid and efficient alternatives to traditional chromatographic methods for the analysis of sodium ammonium phosphate. These methods are particularly advantageous for high-throughput screening and process monitoring.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This technique is well-suited for the analysis of small inorganic ions like sodium, ammonium, and phosphate. chromatographyonline.com In CE, a fused silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary, causing ions to migrate at different velocities. nih.gov

The separation in CE is based on the charge-to-size ratio of the ions. Cations, such as sodium and ammonium, will migrate towards the cathode, while anions, like phosphate, will migrate towards the anode. By reversing the polarity of the applied voltage and modifying the BGE with cationic surfactants, it is possible to analyze anions. chromatographyonline.com

Research Findings:

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for the analysis of inorganic ions. libretexts.orgnih.gov The optimization of the BGE composition, including its pH and the addition of complexing agents, is crucial for achieving baseline separation of the target ions. For instance, the pH of the BGE can influence the charge of phosphate species and the electroosmotic flow (EOF), thereby affecting their migration times.

Table 3: Typical Capillary Electrophoresis Conditions for Ion Analysis

ParameterCation Analysis (Na⁺, NH₄⁺)Anion Analysis (PO₄³⁻)
Capillary Fused Silica, 50 µm i.d., 60 cm lengthFused Silica, 75 µm i.d., 50 cm length
Background Electrolyte 20 mM MES/His buffer, pH 6.010 mM Chromate buffer, pH 8.0 with EOF modifier
Voltage +20 kV-15 kV
Detection Indirect UV at 214 nmIndirect UV at 254 nm
Injection Hydrodynamic (50 mbar for 5 s)Hydrodynamic (30 mbar for 3 s)

Flow Injection Analysis (FIA) is an automated, high-throughput technique used for the rapid determination of specific analytes in a liquid stream. hach.comwikipedia.org In FIA, a small, precisely known volume of a sample is injected into a continuously flowing carrier stream that merges with reagent streams. libretexts.org The reaction between the analyte and the reagents forms a colored or electrochemically active species, which is then detected as it passes through a detector. wikipedia.org

For the analysis of sodium ammonium phosphate, FIA methods are typically designed to determine the phosphate or ammonium content. The determination of phosphate by FIA often utilizes the molybdenum blue method. nih.gov In this method, phosphate reacts with ammonium molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex, which is then reduced by a reducing agent, such as ascorbic acid, to produce a stable blue-colored complex. libretexts.orgnih.gov The intensity of the blue color, measured spectrophotometrically, is directly proportional to the phosphate concentration.

Research Findings:

A fully automated FIA system has been developed for the determination of phosphate in various solutions. nih.gov The system was optimized for parameters such as reagent flow rate, sample injection volume, and reaction coil length to maximize the analytical signal. nih.gov Such systems can achieve a high sample throughput, often in the range of 60 to 120 samples per hour. hach.com

Table 4: Key Parameters of a Flow Injection Analysis Method for Phosphate

ParameterValue
Sample Throughput 100 samples/hour
Linear Working Range 3 - 100 mg/L
Limit of Detection (LOD) 0.34 mg/L
Relative Standard Deviation (RSD) 1.09%
Reagent Flow Rate 0.50 mL/min
Sample Injection Volume 100 µL

Data adapted from a study on an automated FIA system for phosphate determination. nih.gov

Gravimetric and Titrimetric Methods in Quantitative Phosphate Analysis

Gravimetric and titrimetric methods are classical analytical techniques that rely on mass and volume measurements, respectively, for the quantitative determination of an analyte. fiveable.me These methods are often used as reference methods to validate instrumental techniques due to their high accuracy and precision when performed correctly.

Gravimetric analysis for phosphate typically involves the precipitation of phosphate as an insoluble salt of known composition. nahrainuniv.edu.iq One common method is the precipitation of phosphate as quinolinium phosphomolybdate. usda.gov In this procedure, a solution containing phosphate is treated with a quimociac reagent, which is a solution of quinoline, molybdic acid, and citric acid in nitric acid. The resulting yellow precipitate of quinolinium phosphomolybdate is then filtered, washed, dried, and weighed. usda.gov

Another established gravimetric method involves the precipitation of phosphate as ammonium phosphomolybdate. kyoto-u.ac.jp The precipitate can then be converted to a more stable form, such as magnesium ammonium phosphate, before weighing.

Titrimetric methods for phosphate analysis often involve a precipitation titration. For example, phosphate can be precipitated as silver phosphate (Ag₃PO₄) by the addition of a standard solution of silver nitrate (B79036). The endpoint of the titration can be determined using a suitable indicator or by potentiometric means.

Research Findings:

The accuracy of gravimetric methods for phosphate determination is highly dependent on factors such as the completeness of precipitation, the purity of the precipitate, and the careful handling of the precipitate during filtration, washing, and drying. uomustansiriyah.edu.iq Studies have investigated the optimal conditions for precipitation, including temperature, pH, and the concentration of reagents, to minimize errors. kyoto-u.ac.jp

Table 5: Comparison of Classical Methods for Phosphate Determination

MethodPrincipleAdvantagesDisadvantages
Gravimetry (Quinolinium Phosphomolybdate) Precipitation and weighing of a compound with a known stoichiometric relationship to the analyte. nahrainuniv.edu.iqHigh accuracy and precision, no calibration required. nahrainuniv.edu.iqTime-consuming, requires careful technique. uomustansiriyah.edu.iq
Titrimetry (Precipitation Titration) Measurement of the volume of a standard solution required to react completely with the analyte. uomustansiriyah.edu.iqFaster than gravimetry, good precision.Requires a standard solution and a method to detect the endpoint accurately.

Chemometric Approaches for Data Analysis and Analytical Method Validation

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of sodium ammonium phosphate and related compounds, these approaches are invaluable for understanding complex processes, optimizing analytical methods, and ensuring method validity through a systematic, data-driven framework. While specific chemometric studies focused solely on sodium ammonium phosphate are not extensively documented, the principles are demonstrated in research on analogous ammonium and phosphate systems.

Data Analysis using Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised machine-learning technique used to reduce the dimensionality of a large dataset by transforming it into a smaller set of new variables called principal components (PCs) nih.gov. This method is effective for analyzing the relationships between variables in a system and identifying the most influential factors nih.govacs.org.

In studies related to the recovery of ammonium and phosphate from wastewater to form struvite (magnesium ammonium phosphate), a compound chemically similar to sodium ammonium phosphate, PCA has been used to identify the key parameters influencing the process from a wide array of variables acs.orgresearchgate.net. For instance, one study analyzed 16 different input variables affecting nitrogen and phosphorus recovery acs.org. PCA successfully condensed these variables into a few principal components that accounted for the majority of the data's variability, highlighting the most significant factors researchgate.net.

The analysis revealed that variables such as current density, pH, electrolysis duration, interelectrode distance, and the ratio of electrode surface area to volume have a significant influence on the efficiency of ammonium and phosphate recovery researchgate.net. By examining the contribution of the original variables to the principal components, researchers can pinpoint the critical factors that control the precipitation and purity of the resulting phosphate salt acs.org.

Principal Component (PC)Cumulative Variability Accounted For (Phosphate Recovery) researchgate.netKey Contributing Variables acs.orgresearchgate.netInterpretation
PC183.05%Current Density (J), Electrolysis Time (te), Interelectrode Distance (Di)Represents the primary electrochemical conditions driving the process.
PC2Initial pH, Cathode MaterialHighlights the importance of the chemical environment and reactor setup.
PC3Surface Area to Volume Ratio (SAV), StirringRelates to the physical and mass transfer characteristics of the reactor.
PC4Initial Ammonium Concentration (CN)Isolates the effect of the initial reactant concentration.
PC5Initial Phosphate Concentration (CPi)Isolates the effect of the other primary reactant concentration.
PC6Temperature (T), Source of WastewaterRepresents thermodynamic and matrix-related factors.

This table illustrates how PCA can distill numerous variables into a few significant components for optimizing the recovery of ammonium phosphate compounds. Data is synthesized from studies on struvite recovery. acs.orgresearchgate.net

Analytical Method Validation

Chemometrics is integral to modern analytical method validation, providing a structured approach to demonstrate that a method is fit for its intended purpose science.govresearchgate.net. This is often executed under the Quality by Design (QbD) paradigm, which involves systematically understanding and controlling the sources of variability in a method to ensure a predefined quality iosrjournals.org.

A study on the spectrophotometric method development for Prednisolone Sodium Phosphate utilized a QbD approach to identify and control critical method parameters iosrjournals.org. By first mapping all potential variables using an Ishikawa diagram and then applying statistical tools like PCA, the researchers could isolate the parameters that had the most significant impact on the analytical attributes, such as absorbance readings iosrjournals.org.

Furthermore, multivariate regression models like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are powerful chemometric tools for building predictive models in analytical chemistry nih.gov. In the simultaneous analysis of various water quality parameters, including ammonium and phosphate, these models have been used to create a correlation between instrumental response (e.g., from a multielectrode system) and the concentration of the analytes nih.govacs.org. The performance of these models is a key part of the validation process, demonstrating the method's accuracy and predictive power nih.gov.

AnalyteChemometric ModelPerformance Metric (RMSE)Coefficient of Determination (R²)Reference
Ammonium (N-NH₄)Multiple Linear Regression (MLR)0.425- nih.gov
XGBoost0.142- acs.org
Phosphate (P-PO₄)Multiple Linear Regression (MLR)0.545- nih.gov
XGBoost0.165- acs.org

This table compares the predictive performance of different chemometric models for the quantification of ammonium and phosphate in aqueous samples. Lower Root Mean Square Error (RMSE) values indicate better model performance. Data is from a study on a multielectrode system for water analysis. nih.govacs.org

By applying such chemometric strategies, the validation of analytical methods for sodium ammonium phosphate can move beyond traditional single-variable assessments. This allows for a more holistic understanding of the method's capabilities and limitations, ensuring robustness, reliability, and adherence to quality standards.

Materials Science and Engineering Applications of Sodium Ammonium Phosphate

Sodium Ammonium (B1175870) Phosphate (B84403) in Advanced Ceramic and Glass Materials Research

In the fabrication of advanced ceramics and glasses, sodium ammonium phosphate serves as a valuable precursor material. Phosphate-based glasses are known for their unique optical properties, low melting temperatures, and high thermal expansion coefficients compared to silicate glasses. Sodium ammonium phosphate can act as a single-source precursor that introduces both alkali (Na⁺) and phosphate (P₂O₅) network-forming components into the glass melt.

During the melt-quenching process, ammonium dihydrogen phosphate, a related compound, is used as a primary raw material for synthesizing various phosphate glasses nih.gov. Similarly, sodium ammonium phosphate can be used to create specific glass compositions. Upon heating, it decomposes, releasing ammonia (B1221849) and water, and the remaining sodium and phosphate components integrate into the glass structure. The incorporation of nitrogen from the ammonium group can also modify the glass properties, forming imino groups that improve the chemical durability of the final product tandfonline.com.

In ceramics, phosphate compounds act as bonding agents. Chemically bonded phosphate ceramics are formed by reacting an acidified phosphate with a metal oxide icl-phos-spec.com. Various sodium phosphates, such as sodium hexametaphosphate, are used as dispersing agents for ceramic slurries and provide bonding in refractory mixes, enhancing the green strength of castings icl-phos-spec.com. Sodium ammonium phosphate can contribute to these processes by providing the necessary phosphate groups for reaction and bonding within the ceramic matrix.

Integration into Composite Materials and Thin Film Architectures

The integration of sodium ammonium phosphate into composite materials and thin films is an area of ongoing research. In composites, it can be used as a functional filler or as a precursor for the in-situ formation of a ceramic phosphate phase within a polymer or metal matrix. For instance, related materials like ammonium polyphosphate are well-established as flame retardant additives in polymer composites mdpi.com. The phosphate component promotes the formation of a stable char layer upon combustion, insulating the underlying material.

For thin film architectures, solution-based deposition techniques are highly versatile researchgate.net. A solution of sodium ammonium phosphate could serve as a liquid precursor for methods such as spin coating, dip coating, or spray coating to deposit phosphate-based films researchgate.net. After deposition, a heat treatment step would convert the precursor film into a solid, functional coating. Such films could have applications ranging from protective layers to active components in sensors or electronic devices. The deposition of thin films from a volatile precursor in a vacuum environment is another established method for creating uniform, nanosized films azonano.com.

Role in Functional Materials Development and Design

Sodium ammonium phosphate is a versatile compound for the development of various functional materials due to its component ions. The phosphate anion (PO₄³⁻) is a fundamental building block for a wide range of materials with tailored electronic, optical, and electrochemical properties.

Phosphate-based materials are excellent hosts for activator ions (such as rare-earth elements) to create phosphors for lighting and display applications. These host materials are favored for their high thermal and chemical stability and their ability to readily accept dopant ions.

Research has shown that mixed-cation phosphates, such as LiNa₅(PO₄)₂ doped with Europium (Eu³⁺), can be synthesized using precursors like (NH₄)H₂PO₄ via methods like solution combustion synthesis. These materials exhibit intense red light emission, making them potential candidates for LEDs and lasers. The study highlights that phosphate hosts are advantageous due to their low synthesis temperatures and high acceptance of dopants.

While direct research on sodium ammonium phosphate as a phosphor host is emerging, its composition suggests strong potential. It can be used to synthesize a host lattice that, when doped with activator ions like Eu³⁺ or Tb³⁺, could exhibit specific luminescent properties. The synthesis method and the concentration of the dopant would be critical parameters in tuning the emission color and intensity.

In the quest for next-generation energy storage, sodium-ion batteries (SIBs) have emerged as a promising alternative to lithium-ion batteries, largely due to the abundance and low cost of sodium. The electrolyte is a critical component that governs the battery's performance, safety, and lifespan.

Phosphorus-containing compounds are actively being researched as electrolyte additives in SIBs. These additives can help form a stable solid electrolyte interphase (SEI) on the surface of the anode. A robust SEI layer is crucial as it prevents the continuous decomposition of the electrolyte and ensures the long-term cycling stability of the battery. The phosphate group from a compound like sodium ammonium phosphate can react at the electrode-electrolyte interface to contribute to this protective film. While sodium hexafluorophosphate (NaPF₆) is a common salt used in SIB electrolytes, research into additives that enhance its performance is critical.

Nanomaterial Synthesis and Characterization Incorporating Sodium Ammonium Phosphate

The synthesis of materials at the nanoscale can unlock novel properties not observed in their bulk counterparts. Sodium ammonium phosphate can be used as a precursor in the synthesis of various phosphate-based nanomaterials, including nanophosphors and other functional nanoparticles.

Several chemical synthesis routes can be adapted for producing sodium ammonium phosphate nanomaterials. Wet-chemical techniques like co-precipitation are common for producing phosphate ceramics and nanoparticles dagonuniversity.edu.mm. This method involves the controlled precipitation of the desired compound from a solution containing the precursor ions. For instance, calcium phosphate nanoparticles are synthesized using diammonium hydrogen phosphate as the phosphorus source dagonuniversity.edu.mm. Similarly, sol-gel and solution combustion methods offer effective pathways to produce fine, homogenous nanoparticles with controlled size and morphology.

Once synthesized, the characterization of these nanomaterials is crucial to understanding their structure and properties. A suite of analytical techniques is employed for this purpose.

Environmental and Biological System Research Involving Sodium Ammonium Phosphate

Analytical Detection of Phosphate (B84403) Species in Environmental Samples

Accurate determination of phosphate concentrations in environmental samples is crucial for monitoring water quality and preventing eutrophication. ucdavis.edu Sodium ammonium (B1175870) phosphate can be utilized in this context, primarily as a component of standard solutions for calibration.

One of the most common methods for phosphate determination is the colorimetric "molybdenum blue" method. mdpi.comresearchgate.net In this method, orthophosphate reacts with ammonium molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex, which is then reduced to a intensely colored blue complex. mdpi.comuwimona.edu.jmwikipedia.org The intensity of the blue color, measured with a spectrophotometer, is directly proportional to the phosphate concentration. ucdavis.edumdpi.com

To ensure the accuracy of these measurements, the spectrophotometer must be calibrated using standard solutions of known phosphate concentrations. epa.govepa.gov While ammonium dihydrogen phosphate is a certified Standard Reference Material (SRM) used for this purpose, high-purity sodium ammonium phosphate could also serve as a reliable source for preparing these standards in a research setting. nist.gov Its high solubility and well-defined stoichiometry make it suitable for creating accurate calibration curves against which unknown environmental samples can be compared.

The use of sodium molybdate instead of ammonium molybdate has been explored to prevent interference from the ammonium in the reagent when simultaneously determining both phosphate and ammonium in a sample. nih.gov This highlights the importance of considering the chemical composition of reagents in analytical methods.

Role in Biochemical Assays and Research Kits (e.g., as a component in culture media for specific biological studies)

In the realm of biochemistry and molecular biology, sodium ammonium phosphate finds application as a component in various culture media and buffer systems. chemimpex.com Its ability to provide both nitrogen and phosphorus, coupled with its buffering capacity, makes it a versatile ingredient in supporting the growth of microorganisms for a range of research purposes. chemimpex.comlohmann-minerals.com

For example, in studies of microbial metabolism or enzyme production, the composition of the growth medium must be precisely controlled. Sodium ammonium phosphate can be included as the primary source of nitrogen and phosphorus, allowing researchers to investigate the effects of these nutrients on specific cellular processes. umich.edu In some fermentation studies, it has been observed that while phosphate and ammonium are essential for cell growth, they can sometimes have a negative effect on the production of certain secondary metabolites, such as antibiotics. umich.edu

Furthermore, sodium ammonium phosphate is used in specific classical analytical tests, such as the microcosmic salt bead test, a traditional method for identifying metallic elements. fishersci.caspectrumchemical.com While modern analytical techniques have largely superseded this method, its historical use in chemical analysis is noteworthy. The compound is also listed as a component in various laboratory reagents and biochemical assay kits, where it may function as a buffering agent or a nutrient source. chemimpex.combiosynth.com

Future Directions and Emerging Research Avenues for Sodium Ammonium Phosphate

Synergistic Research Combining Experimental and Computational Methodologies

The convergence of experimental synthesis and characterization with computational modeling represents a powerful strategy for accelerating the discovery and optimization of materials. In the context of sodium ammonium (B1175870) phosphate (B84403), this synergistic approach can provide unprecedented insights into its structural, electronic, and chemical properties.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the structural and electronic characteristics of sodium ammonium phosphate. ethz.ch These theoretical calculations can guide experimental efforts by identifying promising synthetic routes and predicting the properties of yet-to-be-synthesized derivatives. For instance, computational screening can help in understanding the effects of doping or substitution on the compound's stability and functionality, similar to how it has been used to study other phosphate-based materials for applications like sodium-ion batteries. acs.org

Experimental validation of computational predictions is crucial. ethz.ch Techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can provide detailed information about the crystal structure and chemical bonding in synthesized sodium ammonium phosphate and its analogues. nih.gov The comparison between experimental data and computational results allows for the refinement of theoretical models, leading to more accurate predictions. This iterative loop of prediction and verification can significantly streamline the materials design process, as has been demonstrated in the study of other complex phosphate systems. mit.edu

Table 1: Synergistic Methodologies in Phosphate Research

Methodology Application to Sodium Ammonium Phosphate Research Potential Insights
Computational Modeling (e.g., DFT) Prediction of crystal structure, electronic band structure, and thermodynamic stability. Simulation of ion diffusion pathways. Understanding of fundamental properties, guidance for synthetic strategies, prediction of electrochemical performance.
Experimental Synthesis Sol-gel, hydrothermal, and solid-state reaction methods for preparing pure and doped sodium ammonium phosphate. Creation of novel materials with tailored properties for experimental validation.

| Advanced Characterization (e.g., XRD, NMR, SEM) | Determination of crystal structure, phase purity, morphology, and local atomic environments. | Validation of computational models, understanding of structure-property relationships. |

Exploration of Novel Derivatives and Analogues of Sodium Ammonium Phosphate

The synthesis and characterization of novel derivatives and analogues of sodium ammonium phosphate open up possibilities for tuning its properties for specific applications. By systematically substituting sodium, ammonium, or phosphate ions with other elements, researchers can create a vast library of new materials with potentially enhanced functionalities.

For example, substituting the sodium or ammonium cations with other alkali or alkaline earth metals could alter the crystal structure and, consequently, the material's physical and chemical properties. Similarly, the phosphate anion could be partially substituted with other oxyanions, such as vanadates or silicates, to create mixed-anion compounds with unique electronic or catalytic properties. The synthesis of such novel phosphate-based compounds has been a fruitful area of research for developing new materials for energy storage and other applications. researchgate.net

The characterization of these new derivatives is essential to understand their structure and properties. Techniques such as single-crystal X-ray diffraction can provide precise information on the atomic arrangement in these novel compounds. This structural information is critical for establishing structure-property relationships and for guiding the design of next-generation materials.

Table 2: Potential Derivatives of Sodium Ammonium Phosphate and Their Research Focus

Derivative Type Example Substitution Potential Application Focus Key Characterization Techniques
Cation Substituted Li⁺, K⁺, Mg²⁺, Ca²⁺ for Na⁺ or NH₄⁺ Ion conductors, battery materials XRD, Solid-State NMR, Impedance Spectroscopy
Anion Substituted [VO₄]³⁻, [SiO₄]⁴⁻ for [PO₄]³⁻ Catalysts, luminescent materials XRD, Raman Spectroscopy, UV-Vis Spectroscopy

| Functionalized Composites | Incorporation into polymer matrices | Flame retardants, fertilizers with controlled release | SEM, TGA, Mechanical Testing |

Development and Application of Advanced In-Situ and Operando Characterization Techniques

To gain a deeper understanding of the dynamic processes involving sodium ammonium phosphate, such as its formation, thermal decomposition, or its role in a catalytic reaction, advanced in-situ and operando characterization techniques are indispensable. These methods allow for the real-time monitoring of a material's properties under actual operating conditions. nsf.govnih.gov

In-situ techniques involve studying the material in a controlled environment that mimics the reaction conditions, while operando spectroscopy goes a step further by simultaneously measuring the catalytic activity or other functional performance of the material. wikipedia.orgnih.gov For instance, in-situ X-ray diffraction can be used to follow the phase transformations of sodium ammonium phosphate as a function of temperature. Operando infrared spectroscopy could be employed to identify reactive intermediates on the surface of a sodium ammonium phosphate-based catalyst during a chemical reaction. nih.gov

The application of these advanced techniques can provide crucial information about reaction mechanisms and the structure-activity relationships of functional materials. ethz.ch This knowledge is vital for the rational design of improved materials and processes. The development of specialized sample environments that can withstand high temperatures and pressures is key to the successful application of these techniques. ornl.gov

Table 3: Advanced Characterization Techniques for Sodium Ammonium Phosphate

Technique Information Obtained Relevance to Sodium Ammonium Phosphate
In-situ X-ray Diffraction (XRD) Real-time monitoring of crystal structure changes with temperature or pressure. Understanding thermal stability, phase transitions, and reaction pathways.
Operando Infrared (IR) Spectroscopy Identification of surface species and reaction intermediates under reaction conditions. Elucidating catalytic mechanisms and identifying active sites.
In-situ Transmission Electron Microscopy (TEM) Visualization of morphological and structural changes at the nanoscale. Observing crystal growth, sintering, and catalyst deactivation.

| Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) | Analysis of surface elemental composition and chemical states in a reactive gas environment. | Investigating surface reactions and the electronic structure of the active surface. |

Interdisciplinary Applications in Emerging Technologies and Sustainable Materials Science

The unique properties of sodium ammonium phosphate and its potential derivatives make it a candidate for a range of interdisciplinary applications, particularly in the fields of emerging technologies and sustainable materials science.

In the area of sustainable agriculture, derivatives of sodium ammonium phosphate could be explored as slow-release fertilizers. chemimpex.com By modifying the compound's solubility through the incorporation of other elements or by creating composite materials, the release of essential nutrients like nitrogen and phosphorus could be better controlled, leading to more efficient nutrient uptake by plants and reduced environmental runoff.

Furthermore, the components of sodium ammonium phosphate – sodium, nitrogen, and phosphorus – are abundant and relatively non-toxic, aligning with the principles of green chemistry. Research into its use as a precursor for the synthesis of other functional materials, such as catalysts or electrode materials for sodium-ion batteries, is a promising avenue. The development of biobased nanomaterials and composites for applications like water treatment often involves phosphate compounds, suggesting a potential role for sodium ammonium phosphate in creating sustainable solutions for environmental remediation. acs.orgnih.gov The recovery of phosphate from wastewater using novel adsorbent materials is another area where sodium ammonium phosphate chemistry could be relevant. mdpi.com

The exploration of sodium ammonium phosphate in these interdisciplinary areas requires collaboration between chemists, materials scientists, engineers, and environmental scientists to address complex challenges in energy, agriculture, and environmental protection.

Table 4: Emerging Interdisciplinary Applications for Sodium Ammonium Phosphate

Application Area Specific Role of Sodium Ammonium Phosphate Potential Impact
Sustainable Agriculture Precursor for controlled-release fertilizers. Improved nutrient use efficiency, reduced environmental pollution.
Green Chemistry Benign starting material for the synthesis of other functional materials. Development of more sustainable chemical processes and products.
Environmental Remediation Component in adsorbents for nutrient recovery from wastewater. Circular economy approach to nutrient management, water purification.

| Energy Storage | Potential precursor for sodium-ion battery electrode materials. | Contribution to the development of next-generation, low-cost energy storage solutions. |

Q & A

Q. What analytical methods are recommended for assessing the purity of sodium ammonium phosphate tetrahydrate in laboratory settings?

Purity assessment involves acid-base titration (e.g., pH measurement at 50 g/L aqueous solution) and impurity quantification via ion-specific techniques. Key parameters include chloride (≤0.001%), sulfate (≤0.005%), and heavy metals (≤0.0005% as Pb). Acidimetric analysis ensures ≥99.0% purity, while atomic absorption spectroscopy detects trace cations like As (≤0.00005%) and Fe (≤0.0005%) .

Q. How do physicochemical properties of sodium ammonium phosphate tetrahydrate influence its role as a buffering agent?

Its pH stability (8.3 at 20°C in 50 g/L solution), solubility (167 g/L in water), and thermal behavior (melting point ~79°C) make it ideal for biochemical assays. The tetrahydrate structure maintains hydration, critical for enzyme stability and nucleic acid electrophoresis buffers. Avoid prolonged heating to prevent decomposition into NaPO₃ .

Q. What protocols ensure consistent preparation of sodium ammonium phosphate buffers for protein purification?

Dissolve 50 g/L in ultrapure water, filter through 0.45 µm membranes, and adjust pH with NH₄OH or H₃PO₄. Pre-chill solutions to 4–8°C for assays requiring temperature control. Validate buffer performance using UV-Vis spectroscopy to confirm absence of UV-absorbing impurities .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize sodium ammonium phosphate concentration in microbial phosphate solubilization studies?

Use a Box–Behnken design to model interactions between variables (e.g., salt concentration, pH, temperature). For example, in Acinetobacter cultures, ammonium sulfate enhances phosphate release by 45.47% under 30°C and pH 6. Validate models via ANOVA (R² > 0.95) and confirm solubility using NBRIP medium with Ca₃(PO₄)₂ .

Q. What experimental designs resolve contradictions in pH-dependent solubility data for sodium ammonium phosphate derivatives?

Apply fractional factorial designs (e.g., 3⁴⁻¹) to isolate variables. For instance, sodium hydrogen phosphate in molybdenum blue assays shows pH-dependent absorbance shifts, requiring fixed acidity (e.g., 0.1 M H₂SO₄) and temperature (70°C) to minimize variance . Contrast with diammonium hydrogen phosphate, which exhibits lower solubility at pH 4.0–4.5 .

Q. How do nitrogen sources interact with sodium ammonium phosphate in plant growth media formulations?

In barley root studies, localized ammonium supply increases phosphate uptake by 30% compared to nitrate. Use ICP-MS to quantify ion competition (e.g., K⁺ vs. NH₄⁺). Optimize ratios via ternary phase diagrams, noting that NH₄⁺ reduces rhizosphere pH, enhancing P availability in high-pH soils .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting reports on sodium ammonium phosphate’s hygroscopicity in storage?

Contradictions arise from hydration state (tetrahydrate vs. anhydrous). Store tetrahydrate at 2–30°C in airtight containers to prevent NH₃ loss. Monitor mass changes via thermogravimetric analysis (TGA): >5% mass loss at 30°C indicates decomposition. Compare with XRD data to confirm crystalline integrity .

Q. What statistical approaches validate phosphate quantification in complex matrices using sodium ammonium phosphate standards?

Employ standard addition methods with triplicate measurements to correct for matrix effects. For ICP-OES, use internal standards (e.g., Yttrium) and limit of detection (LOD) ≤0.1 ppm. Cross-validate with colorimetric assays (e.g., molybdenum blue) at 820 nm .

Methodological Tables

Table 1: Key Impurity Limits in Sodium Ammonium Phosphate Tetrahydrate

ParameterLimit (wt%)Method
Chloride (Cl⁻)≤0.001Ion chromatography
Sulfate (SO₄²⁻)≤0.005Turbidimetric assay
Heavy metals (as Pb)≤0.0005AAS/ICP-MS
Arsenic (As)≤0.00005Hydride generation

Table 2: Optimized Conditions for Phosphate Solubilization by Acinetobacter sp.

VariableOptimal RangeEffect on Solubilization
Temperature30°CMaximizes enzyme activity
pH7.0Minimizes precipitation
NH₄⁺ concentration0.1 g/LEnhances acid production

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